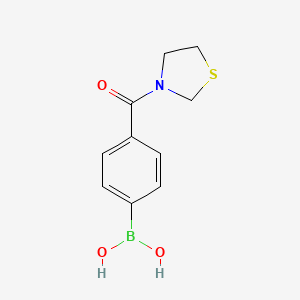

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBLFQUVHBXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657284 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-33-2 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is centered around a robust and efficient amide coupling reaction, a cornerstone of modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of this compound

This compound is a bifunctional molecule that incorporates a phenylboronic acid moiety and a thiazolidine-3-carbonyl group. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The thiazolidine ring, on the other hand, is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds, including the antibiotic penicillin. The combination of these two functionalities in a single molecule makes it a highly attractive intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthetic Strategy: A Focus on Robust Amide Coupling

The most direct and efficient pathway to this compound involves the formation of an amide bond between 4-carboxyphenylboronic acid and thiazolidine. While amide bond formation can be achieved through various methods, modern coupling reagents offer significant advantages in terms of efficiency, mild reaction conditions, and suppression of side reactions.

For this synthesis, we will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly effective uronium-based coupling agent that activates the carboxylic acid by forming a highly reactive OAt-active ester, which readily reacts with the amine nucleophile.[1][2] This choice is predicated on HATU's proven track record in mediating challenging amide couplings with high yields and minimal racemization, should chiral centers be present in more complex substrates.

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

This protocol is a self-validating system, designed for high reproducibility and yield.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 4-Carboxyphenylboronic acid | C₇H₇BO₃ | 165.94 | 1.0 | 1.66 g |

| Thiazolidine | C₃H₇NS | 89.16 | 1.1 | 0.98 g (approx. 0.89 mL) |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 | 4.56 g |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 3.0 | 4.3 mL |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For work-up and chromatography |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - | For work-up |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For work-up |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | For work-up |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | For drying |

| Silica gel (230-400 mesh) | SiO₂ | 60.08 | - | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous DMF (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (4.3 mL, 30.0 mmol) to the stirred solution.

-

Amine Addition: After stirring for 5 minutes at 0 °C, add thiazolidine (0.98 g, 11.0 mmol) dropwise to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Mechanistic Insights: The Role of HATU

The efficacy of this synthesis hinges on the activation of the carboxylic acid by HATU. The mechanism proceeds as follows:

Caption: Mechanism of HATU-mediated amide bond formation.

-

Activation: In the presence of a non-nucleophilic base such as DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium salt (HATU), leading to the formation of a highly reactive OAt-active ester.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiazolidine acts as a nucleophile, attacking the carbonyl carbon of the OAt-active ester. This results in the formation of a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the excellent leaving group, 1-hydroxy-7-azabenzotriazole (HOAt), to yield the desired amide product.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the amide bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound via HATU-mediated amide coupling is a reliable and efficient method for producing this valuable chemical intermediate. The provided protocol, grounded in established principles of organic chemistry, offers a clear and reproducible pathway for its preparation. This guide serves as a practical resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.

References

Spectroscopic Characterization of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid: A Technical Guide

Introduction

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure integrates a phenylboronic acid moiety, a versatile pharmacophore known for its ability to form reversible covalent bonds with diols, and a thiazolidine-3-carbonyl group, a heterocyclic scaffold present in numerous biologically active compounds. The unique combination of these functionalities makes it a valuable building block for the synthesis of novel therapeutic agents, particularly protease inhibitors and sensors.

Accurate and comprehensive structural elucidation is paramount to understanding the chemical behavior and biological activity of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive framework. Furthermore, it details field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, empowering researchers to validate their synthetic products with confidence.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound based on the well-established spectral characteristics of its constituent phenylboronic acid and N-acyl thiazolidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information about its atomic connectivity and chemical environment.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the thiazolidine ring. The chemical shifts will be influenced by the electronic effects of the boronic acid and the amide carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| B(OH)₂ | 8.0 - 8.5 | Broad singlet | The protons of the boronic acid are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its visibility can depend on the solvent and concentration. |

| Aromatic (ortho to -B(OH)₂) | 7.8 - 8.0 | Doublet | These protons are deshielded by the electron-withdrawing boronic acid group. |

| Aromatic (ortho to -C(O)N) | 7.5 - 7.7 | Doublet | These protons are deshielded by the amide carbonyl group. |

| Thiazolidine CH₂-N | 4.5 - 4.8 | Triplet | Protons adjacent to the nitrogen atom of the amide. |

| Thiazolidine CH₂-S | 3.8 - 4.1 | Triplet | Protons adjacent to the sulfur atom. |

| Thiazolidine CH₂-C(O) | 3.0 - 3.3 | Triplet | Protons adjacent to the carbonyl group. |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 168 - 172 | The carbonyl carbon of the amide group. |

| Aromatic C-B | 130 - 135 | The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar broadening from the boron nucleus. |

| Aromatic C-C(O) | 135 - 140 | The aromatic carbon attached to the carbonyl group. |

| Aromatic C-H | 125 - 135 | Multiple signals are expected for the other aromatic carbons. |

| Thiazolidine C-N | 45 - 55 | Carbon atom adjacent to the nitrogen. |

| Thiazolidine C-S | 30 - 40 | Carbon atom adjacent to the sulfur. |

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.[1][2][3][4]

Table 3: Predicted ¹¹B NMR Chemical Shift

| Boron Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| Ar-B(OH)₂ | +28 to +33 | The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid. The signal is typically broad.[1][2][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For solid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used technique.

Table 4: Predicted Characteristic IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong | Characteristic of hydrogen-bonded hydroxyl groups in the boronic acid moiety.[5][6][7] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium | From the thiazolidine ring. |

| C=O stretch (amide) | 1630 - 1680 | Strong | A strong, characteristic absorption for the amide I band. |

| C=C stretch (aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong | Two or three bands are typical for the aromatic ring. |

| B-O stretch | 1310 - 1380 | Strong | A characteristic and strong absorption for the B-O bond in boronic acids.[7][8][9] |

| C-N stretch | 1200 - 1350 | Medium | |

| C-B stretch | 1000 - 1100 | Medium |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile molecule, and it is expected to yield the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 254.06... | The protonated molecular ion. The exact mass will depend on the specific isotopes. |

| [M+Na]⁺ | 276.04... | Adduct with sodium is commonly observed in ESI-MS. |

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in a predictable manner. Key fragmentations would likely involve:

-

Loss of H₂O: from the boronic acid moiety.

-

Loss of B(OH)₃ (boric acid): A common fragmentation pathway for phenylboronic acids.

-

Cleavage of the amide bond: leading to fragments corresponding to the phenylboronic acid part and the thiazolidine part.

-

Ring opening of the thiazolidine: followed by fragmentation.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality and reproducible data.

NMR Data Acquisition

This protocol is for acquiring ¹H, ¹³C, and ¹¹B NMR spectra.

NMR Experimental Workflow

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[10]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for both polar and non-polar compounds and will solubilize the boronic acid).

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a clean, 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition: [11][12]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

For ¹¹B NMR: Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency. A quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[2] Acquire the spectrum with a sufficient number of scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the chemical shifts. For ¹H and ¹³C spectra, use the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹¹B NMR, an external reference such as BF₃·OEt₂ is commonly used.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

ATR-FTIR Data Acquisition

This protocol describes the acquisition of an IR spectrum for a solid sample.[13][14][15][16]

ATR-FTIR Experimental Workflow

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

ESI-MS Data Acquisition

This protocol is for obtaining the mass spectrum of the compound.[17][18][19][20][21]

ESI-MS Experimental Workflow

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrument Setup and Data Acquisition:

-

Infuse the diluted sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the ion of interest.

-

Acquire a full scan mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-500).

-

For fragmentation analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation.

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the molecular ion and common adducts.

-

Analyze the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

-

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers and drug development professionals can confidently synthesize, purify, and characterize this important molecule. The combination of predictive analysis and robust experimental methodology presented here serves as a valuable resource for advancing research in areas where this versatile compound plays a key role.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. chem.latech.edu [chem.latech.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. agilent.com [agilent.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. gammadata.se [gammadata.se]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phys.libretexts.org [phys.libretexts.org]

- 20. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comprehensive Crystal Structure Analysis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, a molecule of interest in drug development due to its boronic acid and thiazolidine functionalities. Boronic acids are a critical class of compounds in organic chemistry, renowned for their role in Suzuki-Miyaura coupling reactions and their ability to form reversible covalent complexes with diols, making them valuable in sensor technology and as therapeutic agents.[1][2] The thiazolidine ring is also a privileged scaffold in medicinal chemistry.[3][4] This document outlines a multi-technique approach, centered on single-crystal X-ray diffraction (SC-XRD), to elucidate the precise three-dimensional atomic arrangement, intermolecular interactions, and solid-state properties of the title compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Scientific Imperative

The precise solid-state structure of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For this compound, a detailed crystallographic study is paramount. The boronic acid moiety, -B(OH)₂, is a strong hydrogen bond donor and can act as a Lewis acid, predisposing the molecule to form intricate supramolecular assemblies.[2][5][6] The amide linkage and the sulfur and nitrogen atoms of the thiazolidine ring provide additional sites for non-covalent interactions. Elucidating this structural landscape is key to polymorphism screening, formulation development, and understanding its potential interactions with biological targets.[7]

This guide presents a validated workflow for achieving these goals, integrating crystallographic methods with essential spectroscopic and thermal analyses for a holistic characterization.

The Analytical Workflow: A Multi-Pronged Strategy

A successful crystal structure analysis is not a linear process but an integrated workflow where techniques provide complementary information. The core of this process is obtaining diffraction-quality single crystals, followed by definitive structure determination via SC-XRD, and confirmation of bulk purity using Powder X-ray Diffraction (PXRD). Spectroscopic and thermal methods provide orthogonal validation of the molecular structure and its solid-state behavior.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid: Properties, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, a specialized building block with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization and potential utility.

Introduction: A Molecule of Interest

This compound merges two key chemical functionalities: the phenylboronic acid group and a thiazolidine-3-carbonyl moiety. Boronic acids are recognized as versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and as key pharmacophores in medicinal chemistry, capable of forming reversible covalent bonds with diols and active site serines in enzymes.[1] The thiazolidine ring, a saturated heterocycle containing sulfur and nitrogen, is a scaffold present in a variety of biologically active compounds with a range of therapeutic applications, including antimicrobial and anticancer agents.[2][3][4][5][6][7] The combination of these two groups in a single molecule suggests its potential as a unique building block for the development of novel protease inhibitors, diagnostic probes, or advanced materials.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information from commercial suppliers and predicted data. It is recommended that users independently verify these properties for their specific applications.

| Property | Value | Source |

| CAS Number | 850589-33-2 | Sigma-Aldrich[8], BLDpharm[9], Parchem[10] |

| Molecular Formula | C₁₀H₁₂BNO₃S | Sigma-Aldrich[8], Guidechem[11] |

| Molecular Weight | 237.09 g/mol | Sigma-Aldrich[8] |

| Physical Form | Solid | Sigma-Aldrich[8] |

| Boiling Point (Predicted) | 503.5°C at 760 mmHg | Guidechem[11] |

| Flash Point (Predicted) | 258.3°C | Guidechem[11] |

| Purity | ≥95% | Guidechem[11], Sigma-Aldrich[8] |

| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[8] |

| IUPAC Name | (4-(1,3-thiazolidine-3-carbonyl)phenyl)boronic acid | Sigma-Aldrich[8] |

| SMILES | O=C(C1=CC=C(B(O)O)C=C1)N2CSCC2 | BLDpharm[9] |

| InChI Key | RMOBLFQUVHBXKX-UHFFFAOYSA-N | Sigma-Aldrich[8] |

Synthesis and Reactivity

Synthesis

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic workflow for this compound.

Reactivity

The reactivity of this molecule is dictated by its two primary functional groups:

-

Boronic Acid: This group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. It can also form reversible covalent esters with diols, a property often exploited in sensors and for drug delivery.

-

Thiazolidine-Amide: The amide bond is generally stable, but the thiazolidine ring can be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as an inhibitor of certain proteases, particularly those with a serine in the active site.

Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-4) Inhibition

Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-4) are serine proteases that are attractive targets for cancer and type 2 diabetes, respectively.[1][13][14][15] Boronic acids, particularly those incorporating a proline-like moiety, have been extensively investigated as inhibitors of these enzymes.[13][14] The thiazolidine ring in the target molecule can be considered a proline isostere. The boronic acid can form a covalent adduct with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

Caption: Proposed mechanism of serine protease inhibition.

While no specific studies on this compound as a FAP or DPP-4 inhibitor have been found, its structure warrants investigation in this area.[16][17][18]

Experimental Protocols for Characterization

The following are standard, detailed methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity.

Procedure:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals:

-

Aromatic protons in the 7-8 ppm region.

-

Methylene protons of the thiazolidine ring, likely appearing as multiplets between 3-5 ppm.

-

A broad singlet for the boronic acid hydroxyl protons.

-

-

Expected ¹³C NMR Signals:

-

Aromatic carbons in the 120-140 ppm range.

-

A carbonyl carbon around 160-170 ppm.

-

Aliphatic carbons of the thiazolidine ring.

-

-

Expected ¹¹B NMR Signal:

-

A single peak characteristic of a trigonal planar boronic acid.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source.

-

Expected Result: An accurate mass measurement corresponding to the molecular formula C₁₀H₁₂BNO₃S.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Procedure:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Peaks:

-

A broad O-H stretch from the boronic acid around 3200-3500 cm⁻¹.

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

A strong C=O stretch from the amide around 1630-1680 cm⁻¹.

-

B-O stretching vibrations.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of a boronic acid and a thiazolidine-amide moiety makes it a compelling candidate for applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Further research is warranted to fully elucidate its physical, chemical, and biological properties and to unlock its full potential in various scientific domains.

References

- 1. DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 850589-33-2 [sigmaaldrich.com]

- 9. 850589-33-2|this compound|BLD Pharm [bldpharm.com]

- 10. parchem.com [parchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of β-aminoacyl containing thiazolidine derivatives as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of β-aminoacyl containing thiazolidine derivatives as potent and selective dipeptidyl peptidase IV inhibitors | RTI [rti.org]

- 18. mdpi.com [mdpi.com]

A Comprehensive Guide to Elucidating the Mechanism of Action of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Molecule of Interest

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a synthetic compound that presents a compelling case for mechanistic investigation due to its hybrid structure. It incorporates two distinct pharmacophores: the boronic acid group and a thiazolidine ring system. Boronic acids are renowned for their ability to act as potent, reversible inhibitors of certain enzymes, most notably serine proteases.[1][2][3][4][5] The thiazolidine moiety and its derivatives are present in a wide array of biologically active compounds, demonstrating diverse pharmacological effects including anticancer, antimicrobial, and antidiabetic properties.[6][7][8][9][10][11]

This dual composition suggests a potential for a multi-faceted mechanism of action (MoA). The boronic acid likely serves as the primary "warhead" for enzyme interaction, while the thiazolidine-carbonyl-phenyl scaffold dictates specificity and potential engagement with broader cellular pathways.

This guide provides a systematic, experimentally-driven framework for dissecting the MoA of this compound. It is designed not as a rigid protocol, but as a logical investigative roadmap, explaining the causality behind each experimental choice to build a comprehensive and validated mechanistic narrative.

Section 1: Foundational Principles - The Boronic Acid Pharmacophore

The key to understanding this molecule's potential is the electrophilic nature of its boron atom. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[12] This ability to accept a lone pair of electrons from a nucleophile is the cornerstone of its inhibitory action against serine proteases.

In the active site of a serine protease, the catalytic serine residue (Ser195 in chymotrypsin, for example) acts as a potent nucleophile. A boronic acid inhibitor functions as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[13] The boron atom forms a reversible, covalent bond with the hydroxyl group of the active site serine, creating a stable tetrahedral adduct that effectively locks the enzyme in an inactive state.[13][14]

Section 2: The Thiazolidine Moiety - A Source of Diverse Bioactivity

The thiazolidine ring is a privileged scaffold in medicinal chemistry.[15][16] Derivatives, particularly thiazolidin-4-ones, have been reported to possess a vast range of pharmacological activities.[9][11][17] These include:

-

Anticancer Activity: Induction of apoptosis and cell cycle arrest in various cancer cell lines.[6][9][10]

-

Antidiabetic Activity: Famously represented by the thiazolidinedione class of drugs (e.g., Pioglitazone) that act as PPARγ agonists.[7][15]

-

Antimicrobial and Antiviral Activity: Inhibition of bacterial and viral replication.[6][8]

While our specific compound is not a thiazolidinone, the presence of the thiazolidine core warrants a broad assessment of its cellular effects beyond simple enzyme inhibition, as the scaffold may contribute to the molecule's overall phenotypic impact.

Section 3: Experimental Roadmap for MoA Elucidation

A robust MoA study requires a multi-pronged approach, moving from broad, high-level characterization to specific, targeted validation.

Phase 1: Initial Phenotypic Screening & Target Class Identification

Causality: The goal of this phase is to cast a wide net. Based on the boronic acid moiety, we hypothesize enzyme inhibition is the primary mechanism. We must first identify which enzyme class is affected and confirm that the compound is active in a cellular context.

Experiment 1: Broad-Spectrum Enzyme Inhibition Panel

-

Rationale: To efficiently identify the specific class of enzymes targeted by the compound. A panel screen against major enzyme families (e.g., serine proteases, cysteine proteases, kinases, phosphatases) will quickly narrow the field of potential targets. Given the structure, a serine protease panel is the most logical starting point.

-

Methodology:

-

Utilize a commercially available or in-house curated panel of purified enzymes.

-

Screen the compound at a fixed concentration (e.g., 10 µM) against each enzyme.

-

Use a substrate appropriate for each enzyme that produces a detectable signal (e.g., chromogenic, fluorogenic).

-

Measure the percent inhibition relative to a vehicle control (e.g., DMSO).

-

A "hit" is typically defined as >50% inhibition.

-

Experiment 2: Cell-Based Viability/Cytotoxicity Assay

-

Rationale: To determine if the compound has a functional consequence in a living system and to establish a working concentration range (IC50). This connects the biochemical activity to a cellular phenotype. The choice of cell lines can be guided by the known activities of thiazolidine derivatives (e.g., cancer cell lines like HCT-116, A549, or MCF-7).[10][11]

-

Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the compound in culture media. Replace the old media with the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) in a standard cell culture incubator.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the data and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Phase 2: In-Depth Enzymatic Characterization

Causality: Assuming Phase 1 identified a specific enzyme hit (e.g., a serine protease like chymotrypsin or prostate-specific antigen [PSA]), this phase aims to rigorously define the potency and nature of that interaction.[13]

Experiment 3: Enzyme Inhibition Kinetic Studies

-

Rationale: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[18][19] This provides a quantitative measure of inhibitor potency and insight into its binding mechanism. Competitive inhibition, for example, would strongly support the hypothesis that the boronic acid is interacting directly with the enzyme's active site.[18]

-

Protocol: Serine Protease Inhibition Assay

-

Reagent Preparation: Prepare solutions of the purified target enzyme, the inhibitor at various concentrations, and a suitable chromogenic or fluorogenic substrate. All solutions should be in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).[20]

-

Assay Setup: In a 96-well plate, set up a matrix of reactions. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a fixed substrate concentration. The substrate concentrations should bracket the known Km value for the enzyme.[19]

-

Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells. Allow them to pre-incubate for a short period (e.g., 10-15 minutes) to allow for binding equilibrium to be reached.[20]

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a kinetic microplate reader and measure the change in absorbance or fluorescence over time. The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis:

-

Plot reaction velocity (V₀) versus substrate concentration [S] for each inhibitor concentration to generate a set of Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mode (e.g., intersecting on the y-axis for competitive inhibition).

-

Use non-linear regression analysis of the raw data to fit to the appropriate inhibition model equation to calculate the Vmax, Km, and Ki values.

-

-

| Parameter | Description | Example Data Point |

| [Substrate] (µM) | Concentration of the enzyme's substrate. | 50 |

| [Inhibitor] (nM) | Concentration of the test compound. | 100 |

| Velocity (RFU/sec) | Initial rate of the enzymatic reaction. | 15.2 |

| Km (app) | Apparent Michaelis constant. | Varies with inhibitor |

| Vmax (app) | Apparent maximum velocity. | Varies with inhibitor |

| Ki (nM) | Inhibition constant, a measure of potency. | Calculated from global fit |

| Mode of Inhibition | Determined from Lineweaver-Burk plot. | Competitive |

Phase 3: Target Identification and Engagement in a Cellular Context

Causality: An in-vitro enzyme inhibition result is critical, but it does not prove that the compound engages the same target inside a cell, where it must cross membranes and compete with endogenous substrates. This phase validates the biochemical findings in a physiologically relevant environment.

Experiment 4: Cellular Thermal Shift Assay (CETSA®)

-

Rationale: To provide direct evidence of target engagement in intact cells or cell lysates. The principle is that when a ligand (the inhibitor) binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[21][22][23] A positive result in a CETSA experiment is considered a gold standard for confirming a drug-target interaction in a cellular setting.[24][25]

-

Protocol: Western Blot-Based CETSA

-

Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the test compound at a relevant concentration (e.g., 1-10x IC50) or with a vehicle control for 1-2 hours.

-

Heating Step: Harvest the cells, wash, and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.

-

Cell Lysis: Lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles or sonication.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

-

Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.

-

Western Blotting: Load equal amounts of total protein from each supernatant onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF).

-

Immunodetection: Probe the membrane with a primary antibody specific to the putative target protein. Follow with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Data Analysis: Visualize the bands using a chemiluminescent substrate. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right (a higher Tagg) for the compound-treated sample indicates target stabilization and engagement.

-

Section 4: Data Synthesis and Conclusion

The final step is to integrate the findings from each experimental phase into a cohesive mechanistic model. A successful investigation would yield a dataset that tells a clear story.

| Assay / Parameter | Result | Interpretation |

| Enzyme Panel Screen | >80% inhibition of Chymotrypsin | Target class identified as serine protease. |

| Cytotoxicity IC50 | 5 µM (A549 cells) | Compound is cell-permeable and biologically active. |

| Enzyme Kinetics (Ki) | 65 nM | High-potency inhibitor. |

| Enzyme Kinetics (Mode) | Competitive | Inhibitor binds to the active site, consistent with boronic acid mechanism. |

| CETSA (ΔTagg) | +5.2 °C @ 10 µM | Compound directly binds and stabilizes Chymotrypsin inside the cell. |

References

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. benchchem.com [benchchem.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Drug Discovery

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid (CAS No. 850589-33-2) is a specialized chemical building block that has garnered significant interest within the medicinal chemistry and drug development communities. This molecule uniquely combines two pharmacologically important scaffolds: the thiazolidinone core and the arylboronic acid moiety. The thiazolidinone ring system is a well-established "privileged structure" in medicinal chemistry, known to form the basis of a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] Concurrently, the arylboronic acid group is a versatile functional handle, most famously utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] More pertinently to drug action, the boronic acid moiety can act as a reversible covalent inhibitor of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4]

The convergence of these two functionalities in a single molecule creates a powerful tool for the design of targeted therapies. The thiazolidinone portion can be tailored to confer specific interactions with a biological target, while the boronic acid can provide a covalent "warhead" to enhance potency and duration of action. This guide provides a comprehensive overview of the commercial availability, purity assessment, and practical applications of this compound, offering researchers and drug development professionals a critical resource for leveraging this compound in their work.

Commercial Availability and Supplier Comparison

This compound is available from a range of specialty chemical suppliers. The purity of the material is a critical consideration for any research or development application, as impurities can significantly impact experimental outcomes. Researchers should always request and scrutinize the Certificate of Analysis (CoA) from the supplier before use. The table below provides a comparative overview of several commercial suppliers.

| Supplier | Reported Purity | Available Quantities | Price (USD, approx.) |

| Sigma-Aldrich (Ambeed) | ≥98% | 100 mg, 250 mg, 1 g, 5 g | $50.60 (100 mg) - $661.25 (5 g) |

| BLDpharm | Inquire | Inquire | Inquire |

| Parchem | 97% | Bulk and R&D quantities[5] | Inquire |

| Guidechem | 95%[5] | Grams | Inquire |

| Chem-Impex | Inquire | Inquire | Inquire |

| Frontier Specialty Chemicals | Inquire | Inquire | Inquire |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound is paramount for its successful application. Due to the nature of boronic acids, which can exist in equilibrium with their trimeric anhydride form (boroxines), and their potential for degradation, a combination of analytical techniques is recommended for comprehensive characterization.

Key Purity-Related Considerations:

-

Boroxine Formation: Arylboronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, the presence of boroxines can affect the stoichiometry of reactions.

-

Oxidative Deboronation: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol as an impurity.

-

Residual Solvents and Reagents: Impurities from the synthetic process may also be present.

The following diagram illustrates a recommended workflow for the comprehensive purity and identity confirmation of this compound.

Caption: Workflow for purity and identity verification.

Recommended Analytical Protocols

NMR is an indispensable tool for confirming the structure and assessing the purity of the compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ, ppm):

-

~8.0-8.2 (br s, 2H): The hydroxyl protons of the boronic acid group, B(OH)₂. The broadness is characteristic, and the signal may be exchangeable with D₂O.

-

~7.8-8.0 (d, 2H): Aromatic protons ortho to the boronic acid group.

-

~7.5-7.7 (d, 2H): Aromatic protons ortho to the carbonyl group.

-

~4.5 (t, 2H): Methylene protons of the thiazolidine ring adjacent to the nitrogen.

-

~3.8 (s, 2H): Methylene protons of the thiazolidine ring adjacent to the sulfur.

-

~3.2 (t, 2H): Methylene protons of the thiazolidine ring adjacent to the sulfur.

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ, ppm):

-

~168-172: Carbonyl carbon (C=O).

-

~130-140: Aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or not observed.

-

~45-55: Methylene carbons of the thiazolidine ring.

-

~25-35: Methylene carbon of the thiazolidine ring.

-

¹¹B NMR Spectroscopy:

For more specialized analysis, ¹¹B NMR can be employed to directly observe the boron center. A single peak in the range of 27-33 ppm is indicative of a trigonal planar (sp²) boronic acid.[6] The presence of other signals could indicate the formation of boronate esters or other boron species.

Reverse-phase HPLC with UV detection is the workhorse method for determining the purity of arylboronic acids. Careful method development is crucial to prevent on-column degradation.

Justification of Method Parameters:

-

Column: A C18 column is a good starting point. To minimize on-column hydrolysis, which can be catalyzed by free silanol groups, a column with end-capping or a hybrid particle technology is recommended.

-

Mobile Phase: The pH of the mobile phase is a critical parameter. At low pH (e.g., using formic acid), the boronic acid will be neutral, which generally leads to better retention on a C18 column. At high pH (e.g., using ammonium hydroxide), the boronic acid will be at least partially charged, which can affect retention but may be necessary for the stability of certain compounds. A low pH method is generally a good starting point for this compound.

-

Detector: A photodiode array (PDA) detector is ideal, as it allows for the acquisition of the full UV spectrum of the main peak and any impurities, aiding in peak tracking and identification.

Detailed HPLC Protocol:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-32 min: 90% to 10% B

-

32-37 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

LC-MS is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities. The HPLC method described above can often be directly transferred to an LC-MS system. Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. In positive mode, the [M+H]⁺ ion is expected, while in negative mode, adducts such as [M+HCOO]⁻ may be observed.

Purification of this compound

For applications requiring higher purity than commercially available, recrystallization is a common and effective purification technique for arylboronic acids.

Rationale for Solvent Selection:

The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule with the polarity of this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is a good starting point.

Detailed Recrystallization Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated.

-

Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Applications in Drug Discovery and Development

The unique hybrid structure of this compound makes it a valuable scaffold for the design of enzyme inhibitors, particularly for serine proteases. The boronic acid acts as a "warhead" that forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to potent inhibition.

The thiazolidinone and phenyl portions of the molecule serve as the "scaffold" that can be modified to achieve selectivity for a particular protease. By introducing various substituents on these parts of the molecule, it is possible to optimize interactions with the enzyme's binding pockets, leading to inhibitors with high affinity and specificity.

Potential Therapeutic Targets:

-

Prostate-Specific Antigen (PSA): A serine protease that is a well-known biomarker for prostate cancer. Inhibitors of PSA could have therapeutic potential.[3]

-

Thrombin and Factor Xa: Key serine proteases in the coagulation cascade. Inhibitors of these enzymes are used as anticoagulants.

-

Human Neutrophil Elastase: A serine protease involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

-

Carbonic Anhydrases: While not a serine protease, the thiazolidinone scaffold has been shown to be a potent inhibitor of carbonic anhydrases, which are targets in cancer and other diseases.[7]

The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid-containing compound.

Caption: Boronic acid inhibition of a serine protease.

Conclusion

This compound represents a sophisticated building block for modern drug discovery, offering a pre-built scaffold that combines a privileged heterocyclic core with a versatile covalent warhead. A thorough understanding of its commercial availability, purity assessment, and potential applications is crucial for its effective utilization. By employing a multi-technique approach to quality control, including NMR and HPLC, researchers can ensure the integrity of their starting material. The insights provided in this guide are intended to empower researchers and drug development professionals to confidently incorporate this valuable compound into their discovery pipelines, accelerating the development of novel and effective therapeutics.

References

- 1. Discovery of Mcl-1 inhibitors based on a thiazolidine-2,4-dione scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. parchem.com [parchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Zinc-Facilitated Enzyme Disruption: Thiazolidinediones as Potent Carbonic Anhydrase Inhibitors in Hypoxic Cancer Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid (CAS 850589-33-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, bearing the CAS number 850589-33-2, has emerged as a significant building block in modern organic synthesis. Its unique bifunctional nature, combining the well-established reactivity of a phenylboronic acid with the underexplored potential of a thiazolidine-amide moiety, positions it as a valuable tool for the construction of complex molecular architectures. This guide aims to provide a comprehensive overview of its properties, handling, and synthetic applications, with a particular focus on its utility in cross-coupling reactions and the inherent biological relevance of the thiazolidine scaffold. By synthesizing available technical data with established chemical principles, this document serves as a practical resource for researchers seeking to incorporate this versatile reagent into their synthetic and drug discovery endeavors.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting. This section outlines the key physicochemical data and handling protocols for this compound.

Physicochemical Data Summary

The following table summarizes the known physical and chemical properties of this compound. It is important to note that while some data, such as molecular weight and formula, are definitive, others, like melting point and solubility, may vary slightly between different commercial suppliers and purities.

| Property | Value | Source(s) |

| CAS Number | 850589-33-2 | |

| IUPAC Name | (4-(1,3-thiazolidine-3-carbonyl)phenyl)boronic acid | |

| Molecular Formula | C₁₀H₁₂BNO₃S | [1] |

| Molecular Weight | 237.09 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 503.5°C at 760 mmHg | [1] |

| Flash Point | 258.3°C | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage Temperature | Inert atmosphere, room temperature |

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

-

Dispensing: When weighing and transferring the solid, take care to avoid generating dust. Use appropriate tools and a contained weighing environment if possible.

-

Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage and Stability:

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids can be sensitive to air and moisture.

-

Temperature: Store at room temperature in a dry, well-ventilated place.

-

Container: Keep the container tightly sealed to prevent moisture absorption.

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory.

Caption: A typical laboratory workflow for the safe handling of solid chemical reagents.

Synthesis and Reactivity

Understanding the synthesis of this compound and its subsequent reactivity is key to its application as a synthetic intermediate.

Proposed Synthetic Pathway

-

Amide Coupling: The reaction of 4-bromobenzoyl chloride with thiazolidine in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) would yield the intermediate, (4-bromophenyl)(thiazolidin-3-yl)methanone.[4]

-

Palladium-Catalyzed Borylation: The resulting aryl bromide would then undergo a palladium-catalyzed borylation reaction. A common and efficient method for this transformation is the Miyaura borylation, which utilizes a palladium catalyst (e.g., Pd(dppf)Cl₂) and a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base (e.g., potassium acetate) and an aprotic solvent (e.g., dioxane or DMF).[5] Subsequent acidic workup would hydrolyze the pinacol boronate ester to the desired boronic acid.

The proposed synthetic workflow is illustrated in the following diagram:

Caption: A plausible two-step synthesis of the target compound from commercially available starting materials.

The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and related structures with high efficiency and functional group tolerance.[6][7]

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (or triflate) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

The catalytic cycle is depicted in the following diagram:

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different coupling partners.

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Thiazolidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The inclusion of the thiazolidine ring in the structure of CAS 850589-33-2 is of particular interest to drug development professionals. The thiazolidine and its oxidized form, thiazolidinone, are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.

Derivatives of thiazolidine have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Antidiabetic

The thiazolidine core can act as a versatile pharmacophore, engaging with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The ability to introduce this scaffold into novel molecular frameworks via Suzuki-Miyaura coupling using this compound opens up new avenues for the exploration of chemical space in the pursuit of new therapeutic agents.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures containing the medicinally relevant thiazolidine moiety. Its straightforward application in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an attractive reagent for researchers in both academic and industrial settings. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of novel molecules with interesting chemical and biological properties, further solidifying its place in the synthetic chemist's toolbox. As the demand for novel, structurally diverse small molecules in drug discovery continues to grow, reagents such as this compound will undoubtedly play an increasingly important role.

References

- 1. Page loading... [guidechem.com]

- 2. d-nb.info [d-nb.info]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Introduction: A Privileged Scaffold in Modern Drug Discovery

The thiazolidinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] These five-membered heterocyclic systems, containing sulfur and nitrogen, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a thiazolidinone-containing biaryl structure into a molecule can significantly enhance its therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, provide a robust and validated protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Reagent: this compound

This compound is a bifunctional molecule that marries the desirable pharmacological properties of the thiazolidinone ring with the synthetic utility of a boronic acid. The amide linkage provides a stable connection between the phenylboronic acid moiety and the thiazolidinone scaffold, making it an ideal building block for introducing this privileged heterocycle into a target molecule via the Suzuki-Miyaura reaction.

Mechanistic Considerations for Amide-Containing Boronic Acids

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. While the general mechanism is well-established, the presence of an amide functionality on the boronic acid partner introduces specific considerations. The amide group is generally well-tolerated in Suzuki-Miyaura couplings; however, under harsh basic conditions, the thiazolidinone ring could be susceptible to hydrolysis. Therefore, the judicious choice of base is crucial for preserving the integrity of the molecule.

The currently accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocol: A Representative Procedure

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol is designed to be robust and adaptable to a range of substrates. However, optimization of reaction conditions may be necessary for specific aryl halide partners.

Figure 2: General Experimental Workflow.

Materials and Reagents:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

-

Base: K₂CO₃ (Potassium carbonate) (2.0 mmol, 2.0 equiv) or Cs₂CO₃ (Cesium carbonate) (2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL) or Toluene/Water (4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Experimental Parameters and Causality